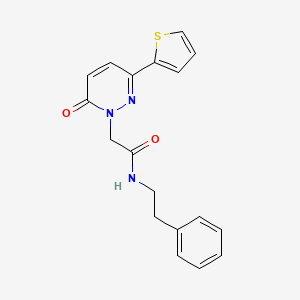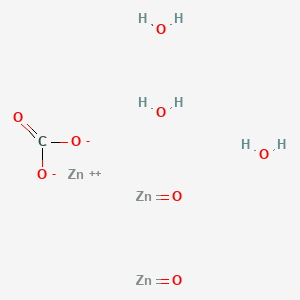
zinc;oxozinc;carbonate;trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a white solid that is insoluble in water and exists naturally as the mineral hydrozincite . This compound is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Basic zinc carbonate can be synthesized through several methods. One common method involves the reaction of zinc oxide with ammonium hydrogencarbonate in an aqueous medium. The reaction typically proceeds as follows: [ \text{5ZnO} + 2(\text{NH}_4)_2\text{CO}_3 + 3\text{H}_2\text{O} \rightarrow \text{Zn}_5(\text{CO}_3)_2(\text{OH})_6 + 4\text{NH}_3 ] The resulting precipitates are studied by thermogravimetry and X-ray diffraction analysis to confirm the formation of basic zinc carbonate .
Industrial Production Methods
In industrial settings, basic zinc carbonate is often produced by treating cold solutions of zinc sulfate with potassium bicarbonate. Upon warming, the compound converts to basic zinc carbonate . This method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Basic zinc carbonate undergoes several types of chemical reactions, including:
Decomposition: When heated, it decomposes to form zinc oxide and carbon dioxide. [ \text{Zn}_5(\text{CO}_3)_2(\text{OH})_6 \rightarrow 5\text{ZnO} + 2\text{CO}_2 + 3\text{H}_2\text{O} ]
Reaction with Acids: It reacts with acids to form zinc salts, carbon dioxide, and water. [ \text{Zn}_5(\text{CO}_3)_2(\text{OH})_6 + 10\text{HCl} \rightarrow 5\text{ZnCl}_2 + 2\text{CO}_2 + 8\text{H}_2\text{O} ]
Common Reagents and Conditions
Common reagents used in reactions with basic zinc carbonate include hydrochloric acid, sulfuric acid, and nitric acid. These reactions typically occur under ambient conditions.
Major Products
The major products formed from these reactions include zinc oxide, zinc chloride, carbon dioxide, and water.
Scientific Research Applications
Basic zinc carbonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of basic zinc carbonate involves its ability to release zinc ions (Zn(^{2+})) upon dissolution. These zinc ions play a crucial role in various biochemical processes, including enzyme activation, protein synthesis, and cell signaling . The compound interacts with molecular targets such as zinc transporters and metalloproteins, facilitating the transport and utilization of zinc within biological systems .
Comparison with Similar Compounds
Basic zinc carbonate can be compared with other zinc compounds such as zinc oxide, zinc sulfate, and zinc acetate:
Zinc Oxide (ZnO): Unlike basic zinc carbonate, zinc oxide is primarily used in the production of rubber, ceramics, and as a UV filter in sunscreens.
Zinc Sulfate (ZnSO(_4)): Zinc sulfate is commonly used as a dietary supplement and in agriculture to correct zinc deficiencies in soils.
Zinc Acetate (Zn(C(_2)H(_3)O(_2))_2): Zinc acetate is used in the treatment of zinc deficiency and as a dietary supplement.
Basic zinc carbonate is unique in its ability to release zinc ions slowly, making it suitable for applications where a sustained release of zinc is desired.
Properties
Molecular Formula |
CH6O8Zn3 |
|---|---|
Molecular Weight |
342.2 g/mol |
IUPAC Name |
zinc;oxozinc;carbonate;trihydrate |
InChI |
InChI=1S/CH2O3.3H2O.2O.3Zn/c2-1(3)4;;;;;;;;/h(H2,2,3,4);3*1H2;;;;;/q;;;;;;;;+2/p-2 |
InChI Key |
UQFCCHPWXXCEQT-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)([O-])[O-].O.O.O.O=[Zn].O=[Zn].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


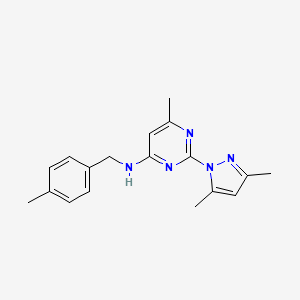
![6-(((Tert-butoxycarbonyl)amino)methyl)-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B14874857.png)
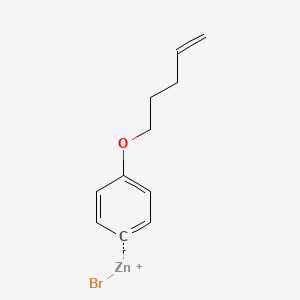

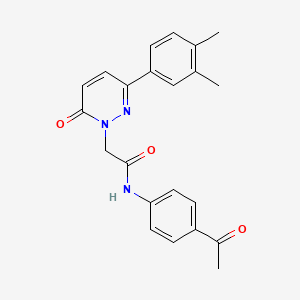
![2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B14874884.png)
![4-methoxy-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B14874886.png)
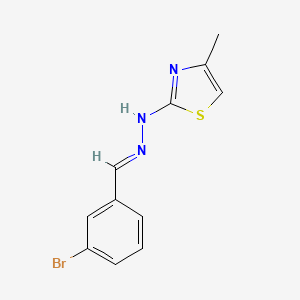
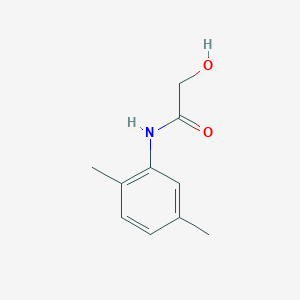
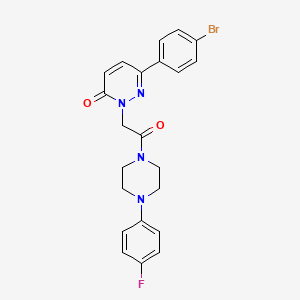
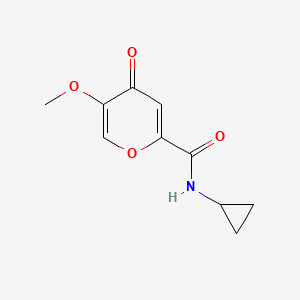

![3-Fluoro-4-[(4-morpholino)methyl]phenylZinc bromide](/img/structure/B14874936.png)
